5-Bromo-3-iodo-6-methylpyridin-2-amine
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Overview
Description
5-Bromo-3-iodo-6-methylpyridin-2-amine: is an organic compound with the molecular formula C7H7BrIN2. It is a heterocyclic compound containing a pyridine ring substituted with bromine, iodine, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine typically involves the halogenation of 6-methylpyridin-2-amineOne common method involves the use of N-bromosuccinimide (NBS) and iodine monochloride (ICl) as halogenating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-iodo-6-methylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products include azido, cyano, or thiol-substituted pyridines.
Cross-Coupling Reactions: Products include various aryl or alkyl-substituted pyridines.
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives:
Biology and Medicine:
Drug Discovery: This compound is explored for its potential as a precursor in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Industry:
Material Science: The compound’s derivatives are investigated for their potential use as chiral dopants in liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-6-methylpyridin-2-amine depends on its specific application. In drug discovery, its derivatives may act as inhibitors of specific enzymes or receptors. For example, pyridine derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-5-bromo-3-iodopyridine
- 6-Methyl-2-iodopyridin-3-amine
Comparison:
- 5-Bromo-3-iodo-6-methylpyridin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which allows for versatile chemical modifications through various substitution and cross-coupling reactions .
- 5-Bromo-2-methylpyridin-3-amine lacks the iodine atom, limiting its reactivity in certain cross-coupling reactions .
- 2-Amino-5-bromo-3-iodopyridine has a similar structure but lacks the methyl group, which can influence its steric and electronic properties .
Properties
IUPAC Name |
5-bromo-3-iodo-6-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOOHCESFJXBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646852 |
Source
|
Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958357-86-3 |
Source
|
Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-iodo-6-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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